![molecular formula C14H26O2 B14744465 3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane CAS No. 5421-19-2](/img/structure/B14744465.png)
3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure that includes a spiro[5.5]undecane skeleton with two oxygen atoms forming a 1,5-dioxane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane typically involves the Diels-Alder reaction. For instance, the reaction of 16-(3-trimethylsilyloxybutadienyl)furanolabdanoids with 5-methylene(arylidene)-3,3-dimethyl-2,4-dioxane-1,5-diones in the presence of L-proline proceeds regioselectively to yield the desired spirocyclic compound . The reaction conditions often include the use of a catalyst such as L-proline and may require specific temperature and solvent conditions to optimize the yield and selectivity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, ensuring the availability of starting materials, and employing efficient purification techniques to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse spirocyclic derivatives .
Aplicaciones Científicas De Investigación
3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: Its unique structure makes it a candidate for studying molecular interactions and conformational dynamics in biological systems.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane involves its interaction with molecular targets through its spirocyclic structure. The compound’s conformational rigidity and spatial orientation allow it to selectively bind to target proteins, potentially modulating their activity. The specific pathways involved depend on the biological context and the nature of the target proteins .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxane-1,3-dithiane Spiranes: These compounds have similar spirocyclic structures but contain sulfur atoms in place of some oxygen atoms.
Bis(1,3-oxathiane) Spiranes: These derivatives also feature spirocyclic frameworks with both oxygen and sulfur atoms.
Uniqueness
3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane is unique due to its specific combination of a spiro[5.5]undecane skeleton with a 1,5-dioxane ring, providing distinct conformational and stereochemical properties. This uniqueness makes it valuable for studying the effects of spirocyclic structures on molecular interactions and biological activity .
Propiedades
Número CAS |
5421-19-2 |
|---|---|
Fórmula molecular |
C14H26O2 |
Peso molecular |
226.35 g/mol |
Nombre IUPAC |
3,3-dimethyl-4-propan-2-yl-1,5-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C14H26O2/c1-11(2)12-13(3,4)10-15-14(16-12)8-6-5-7-9-14/h11-12H,5-10H2,1-4H3 |
Clave InChI |
MEHBCIMQKPHWOB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1C(COC2(O1)CCCCC2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



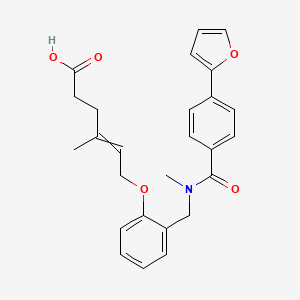
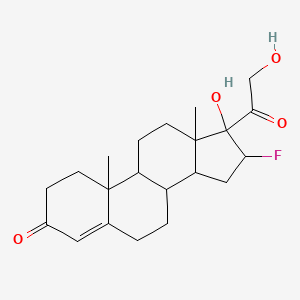


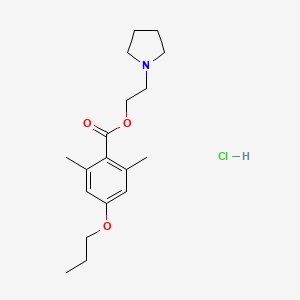
![2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline](/img/structure/B14744428.png)
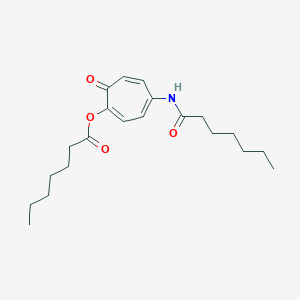

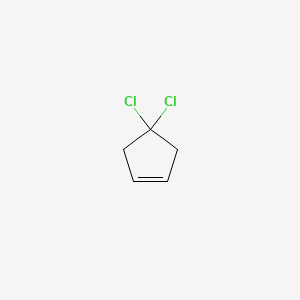
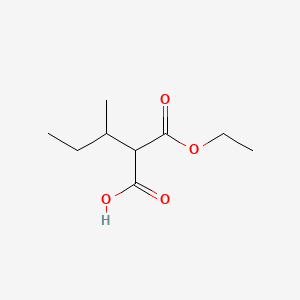
![1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14744468.png)
![[Cyclopropyl(diazo)methyl]benzene](/img/structure/B14744471.png)

